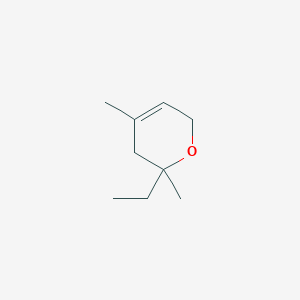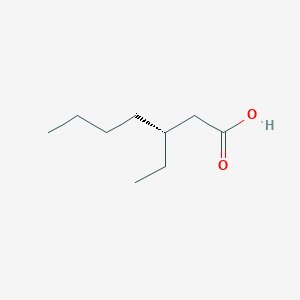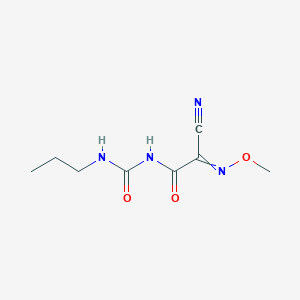
1,1,2-Trichloro-1-nitrosoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-1-nitrosoethane is an organochlorine compound with the molecular formula C2H2Cl3NO. It is a colorless liquid that is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of three chlorine atoms and a nitroso group attached to an ethane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1-nitrosoethane can be synthesized through the reaction of 1,1,2-trichloroethane with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Trichloro-1-nitrosoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloro-1-nitroethane.
Reduction: Formation of 1,1,2-trichloro-1-aminoethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-1-nitrosoethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds.
Biology: Studied for its potential effects on biological systems and its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2-trichloro-1-nitrosoethane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the nitroso group, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
1,1,2-Trichloroethane: An isomer with similar reactivity but lacks the nitroso group.
1,1,1-Trichloroethane: Another isomer used as a solvent but with different chemical properties.
1,1,2-Trichloro-1-nitroethane: The oxidized form of 1,1,2-trichloro-1-nitrosoethane.
Uniqueness: this compound is unique due to the presence of both nitroso and trichloro groups, which confer distinct reactivity patterns. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
58911-11-8 |
|---|---|
Fórmula molecular |
C2H2Cl3NO |
Peso molecular |
162.40 g/mol |
Nombre IUPAC |
1,1,2-trichloro-1-nitrosoethane |
InChI |
InChI=1S/C2H2Cl3NO/c3-1-2(4,5)6-7/h1H2 |
Clave InChI |
ODROKLAJUSSGBI-UHFFFAOYSA-N |
SMILES canónico |
C(C(N=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



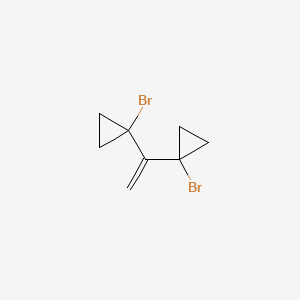
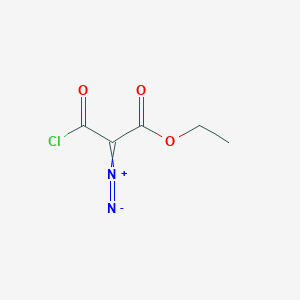
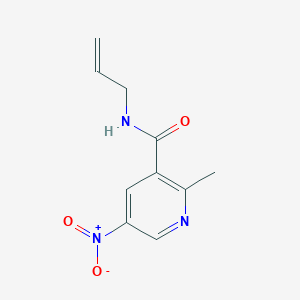
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
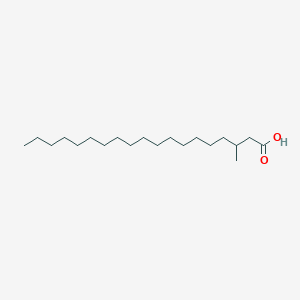
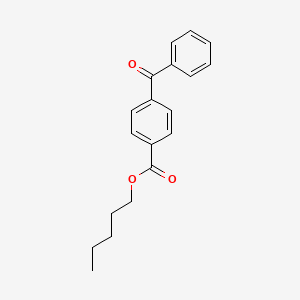
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

